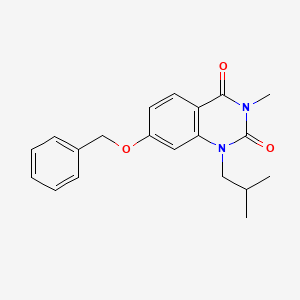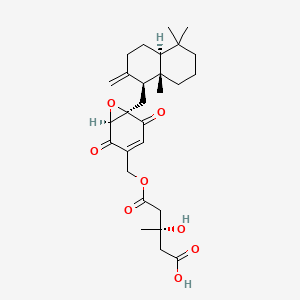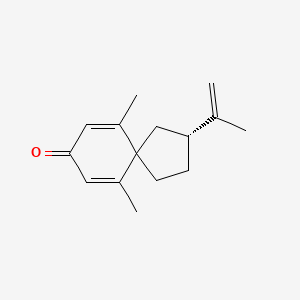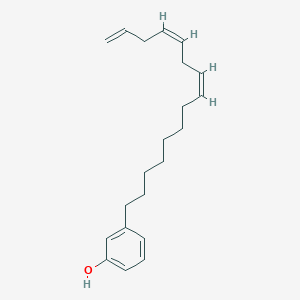
11,14-dihydroxy-8,11,13-abietatrien-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“11,14-dihydroxy-8,11,13-abietatrien-7-one” is a chemical compound with a unique structure and properties. It is used in various scientific research applications due to its distinctive chemical behavior and potential benefits in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “11,14-dihydroxy-8,11,13-abietatrien-7-one” typically involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [additional reagents].
Step 3: Final purification using techniques such as chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale reactors and continuous processing methods to ensure consistent quality and high yield. Techniques such as high-pressure homogenization and advanced chromatography are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
“11,14-dihydroxy-8,11,13-abietatrien-7-one” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized products].
Reduction: Reaction with reducing agents to yield [reduced products].
Substitution: Involvement in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].
Reduction: Typical reducing agents are [specific reductants] under [specific conditions].
Substitution: Reagents such as [specific nucleophiles or electrophiles] are used under [specific conditions].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific oxidized products], while reduction may produce [specific reduced products].
Wissenschaftliche Forschungsanwendungen
“11,14-dihydroxy-8,11,13-abietatrien-7-one” is utilized in various scientific research fields, including:
Chemistry: Used as a reagent or catalyst in organic synthesis and material science.
Biology: Investigated for its potential effects on biological systems and cellular processes.
Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.
Industry: Applied in the development of new materials, coatings, and other industrial products.
Wirkmechanismus
The mechanism by which “11,14-dihydroxy-8,11,13-abietatrien-7-one” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to [specific proteins or enzymes].
Pathways Involved: Modulation of [specific biochemical pathways] leading to [specific effects].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to “11,14-dihydroxy-8,11,13-abietatrien-7-one” include [list of similar compounds]. These compounds share certain structural features or chemical properties.
Uniqueness
“this compound” is unique due to its [specific unique properties], which distinguish it from other similar compounds. These properties may include [specific chemical behavior, stability, reactivity, etc.].
Eigenschaften
Molekularformel |
C20H28O3 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(4aS,10aS)-5,8-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)12-9-14(22)17-16(18(12)23)13(21)10-15-19(3,4)7-6-8-20(15,17)5/h9,11,15,22-23H,6-8,10H2,1-5H3/t15-,20-/m0/s1 |
InChI-Schlüssel |
LMFYRQDVRPKEPM-YWZLYKJASA-N |
SMILES |
CC(C)C1=CC(=C2C(=C1O)C(=O)CC3C2(CCCC3(C)C)C)O |
Isomerische SMILES |
CC(C)C1=CC(=C2C(=C1O)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)O |
Kanonische SMILES |
CC(C)C1=CC(=C2C(=C1O)C(=O)CC3C2(CCCC3(C)C)C)O |
Synonyme |
11,14-dihydroxy-8,11,13-abietatrien-7-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dioxo-4-[5-(benzoylamino)-2-thienyl]butanoic acid](/img/structure/B1251738.png)


![2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester](/img/structure/B1251745.png)










